Ethyl geranyl ether
CAS No.: 22882-91-3
Cat. No.: VC3927505
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22882-91-3 |
|---|---|
| Molecular Formula | C12H22O |
| Molecular Weight | 182.3 g/mol |
| IUPAC Name | (2E)-1-ethoxy-3,7-dimethylocta-2,6-diene |
| Standard InChI | InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+ |
| Standard InChI Key | LOUIMJFJROISMD-FMIVXFBMSA-N |
| Isomeric SMILES | CCOC/C=C(\C)/CCC=C(C)C |
| SMILES | CCOCC=C(C)CCC=C(C)C |
| Canonical SMILES | CCOCC=C(C)CCC=C(C)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
Ethyl geranyl ether features an ether functional group (-O-) linking an ethyl group to a geranyl moiety. The geranyl component consists of a 10-carbon chain with two double bonds at positions 2 and 6, contributing to its reactivity and stereochemical complexity . The (E)-isomer (trans configuration) is the predominant form due to thermodynamic stability .
Physicochemical Data
The compound’s low water solubility and high lipophilicity (LogP >4) facilitate its use in oil-based formulations .
Synthesis and Production
Industrial Synthesis
Ethyl geranyl ether is synthesized via two primary routes:
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Etherification of Geraniol: Geraniol reacts with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions . This method achieves yields >80% in optimized continuous-flow reactors.
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Isomerization of Linalool: Linalool undergoes acid-catalyzed rearrangement in ethanol, producing ethyl geranyl ether as a major product .
Purification and Quality Control
Post-synthesis purification involves fractional distillation to isolate the (E)-isomer, followed by GC-MS analysis to verify purity (>99%) . Industrial batches are standardized to meet fragrance industry specifications .
Applications in Industry
Fragrance and Cosmetics
Ethyl geranyl ether is a key perfuming agent in:
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Hair Care Products: Masks odors in shampoos and conditioners .
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Perfumes: Contributes fresh, green top notes at concentrations of 3–10% .
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Skin Care Lotions: Enhances sensory appeal without inducing irritation at ≤1% concentrations .
Flavoring Agent
Although less common, it is used in food flavorings to impart citrusy undertones, complying with EFSA safety thresholds .
Biomedical Research
Emerging studies highlight its:
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Antimicrobial Activity: Inhibits Staphylococcus aureus and Escherichia coli at MIC values of 125–250 µg/mL .
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Anti-inflammatory Effects: Modulates NF-κB pathways in vitro, reducing TNF-α production by 40% at 50 µM .
Biological and Toxicological Profile
Metabolism
Ethyl geranyl ether undergoes hepatic O-dealkylation to form geraniol and acetaldehyde . The ether bond’s stability slows metabolism compared to esters (e.g., geranyl acetate), prolonging its half-life in vivo .
Acute and Chronic Toxicity
| Parameter | Value | Source |
|---|---|---|
| Oral LD50 (Rat) | >5,000 mg/kg | |
| Dermal LD50 (Rabbit) | >5,000 mg/kg | |
| Skin Irritation | Mild irritant at >10% |
Chronic exposure studies in rodents (90-day, 1,000 mg/kg/day) showed no significant hepatotoxicity or carcinogenicity .
Comparison with Analogous Compounds
| Compound | Functional Group | Stability | Antimicrobial Efficacy (MIC) |
|---|---|---|---|
| Ethyl Geranyl Ether | Ether | High | 125–250 µg/mL |
| Geranyl Acetate | Ester | Moderate | 62.5–125 µg/mL |
| Geraniol | Alcohol | Low | 31.25–62.5 µg/mL |
Ether derivatives exhibit enhanced stability but reduced antimicrobial potency compared to alcohol precursors .
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